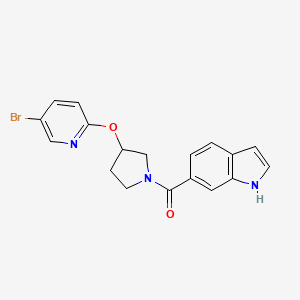![molecular formula C19H21FN2O2S2 B2513041 2-[3-(4-fluorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 896354-95-3](/img/structure/B2513041.png)
2-[3-(4-fluorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . Specific methods for the synthesis of fluorothiophenes include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a fluorophenyl group and a propanoylamino group attached to the thiophene ring.Scientific Research Applications
Antimicrobial Agent Development
Researchers have synthesized new fluorinated amino-heterocyclic compounds, including derivatives of thiophene, exhibiting potent antimicrobial activities. These compounds, characterized by their structural complexity and incorporation of fluorine elements, have shown high efficacy against microbial strains, suggesting their potential as novel antimicrobial agents. The synthesis processes often involve multi-step reactions, highlighting the compound's role in advancing antimicrobial drug development (W. A. Bawazir & R. M. Abdel-Rahman, 2018).
Aromatic Polymer Synthesis
The compound's structural motif has been utilized in the synthesis of transparent aromatic polyimides, showcasing high refractive indices and small birefringences. This research underscores the compound's utility in developing materials with specific optical properties, suitable for advanced applications in electronics and photonics. The study demonstrates how modifications at the molecular level can influence the macroscopic properties of polymeric materials, leading to innovations in material science (P. Tapaswi et al., 2015).
Structural and Spectral Analysis
Further investigations into the structural and spectral characteristics of thiophene derivatives, including this compound, have contributed to the understanding of their chemical behavior and potential applications in various fields. Such studies often involve nuclear magnetic resonance (NMR) and X-ray diffraction analyses, providing deep insights into the compound's structural integrity and interactions at the atomic level. This foundational knowledge is crucial for the targeted design of new compounds with desired properties and functions (T. Hirohashi, S. Inaba, & Hisao. Yamamoto, 1976).
Novel Organic Compound Synthesis
The compound's framework has been instrumental in synthesizing novel organic compounds, such as those enhancing adenosine A1 receptor allosteric modulation. These studies not only contribute to the expanding library of organic chemistry but also hold implications for therapeutic applications, showcasing the compound's versatility and potential in contributing to novel pharmacological solutions (G. Nikolakopoulos et al., 2006).
Future Directions
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S2/c20-12-6-8-13(9-7-12)25-11-10-16(23)22-19-17(18(21)24)14-4-2-1-3-5-15(14)26-19/h6-9H,1-5,10-11H2,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXCKQKVXICLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2512958.png)
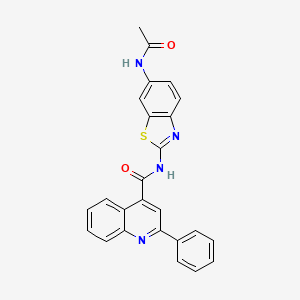
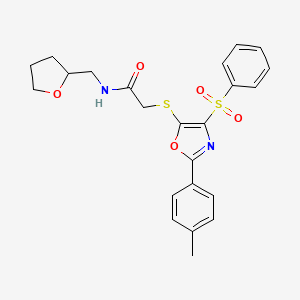
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2512961.png)
![N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B2512963.png)
![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2512964.png)
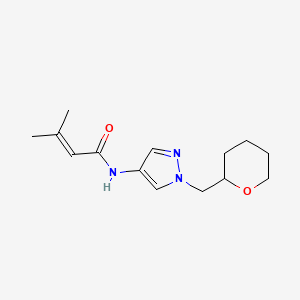
![1-[(4-tert-butylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2512967.png)
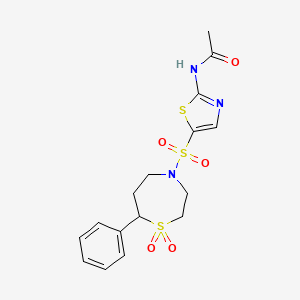

![2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2512974.png)
![1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one](/img/structure/B2512975.png)
